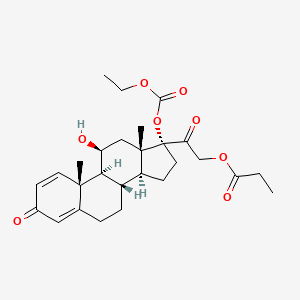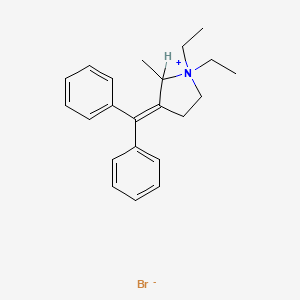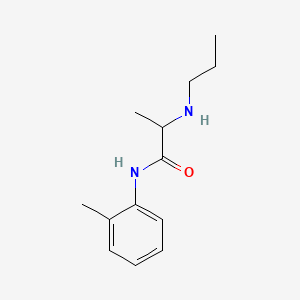
Spectinabilin
描述
Synthesis Analysis
The production of Neoaureothin involves the use of modular polyketide synthases (PKSs). By deletion and insertion of PKS modules, the assembly lines for related antibiotic and antifungal agents, aureothin and neoaureothin, can be interconverted .Molecular Structure Analysis
Neoaureothin is a polyene macrolide antibiotic that is structurally related to erythromycin . The architecture of the megasynthase is typically arranged in a way that each module catalyzes a single chain elongation, ensuring that polyketide assembly progresses in a unidirectional manner until the full-length product is released .Chemical Reactions Analysis
Neoaureothin has immunosuppressive activity, which may be due to its ability to inhibit the methylation of DNA . It also inhibits the growth of autoimmune disease-causing cells and cancer cells in vitro .Physical And Chemical Properties Analysis
Neoaureothin is a solid substance with a molecular weight of 477.5 g/mol . Its chemical formula is C28H31NO6 .科学研究应用
抗癌活性
Spectinabilin 在抗癌研究中展现出潜力,因为它能够抑制某些癌细胞系。 这种应用仍在研究中,正在进行的研究旨在了解其机制和疗效 .
抗生素特性
作为一种抗生素,this compound 对多种细菌菌株表现出活性。 其独特的结构使其能够以不同于传统抗生素的方式靶向细菌,这在对抗抗生素耐药性方面至关重要 .
免疫调节作用
研究表明,this compound 可能调节免疫系统反应,这可能有利于治疗自身免疫性疾病或增强疫苗效力 .
抗疟疾潜力
This compound 已经过抗疟疾作用的研究,为疟疾治疗提供了一种可能的新的途径,尤其是在对现有药物耐药的菌株中 .
杀线虫作用
作用机制
Spectinabilin, also known as Neoaureothin, is a nitrophenyl-substituted polyketide metabolite . This compound has been found to exhibit various biological activities, including antimalarial and antiviral activity .
Target of Action
This compound has been shown to exhibit nematicidal activity, particularly against Caenorhabditis elegans . It acts on targets that are different from those of some currently used nematicidal drugs such as avermectin and phosphine thiazole .
Mode of Action
Biochemical Pathways
This compound is produced through a type one polyketide synthase . The biosynthesis of this compound initially requires 4 open reading frames (ORF) for the production of the starter unit, p-nitrobenzoic acid (pNBA) from chorismate . pNBA is then loaded onto the polyketide synthase, and undergoes 6 rounds of elongation and reduction . The final product is a 6-membered terminal ring of the this compound intermediate .
Result of Action
This compound exhibits a good nematicidal activity on C. elegans L1 worms, with a half-maximal inhibitory concentration (IC50) of 2.948 μg/mL at 24 h . This indicates that the compound is highly effective at inhibiting the growth and development of these nematodes.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound was first isolated from Streptomyces spectabilis, a bacterium found in soil . The production of this compound may therefore be influenced by factors such as soil composition, temperature, and moisture levels.
安全和危害
未来方向
The production of Neoaureothin involves the use of modular polyketide synthases (PKSs). By deletion and insertion of PKS modules, the assembly lines for related antibiotic and antifungal agents, aureothin and neoaureothin, can be interconverted . This study teaches important lessons on the evolution of PKSs, which may guide future engineering approaches .
属性
IUPAC Name |
2-methoxy-3,5-dimethyl-6-[(4Z)-4-[(2E,4E,6E)-2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienylidene]oxolan-2-yl]pyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO6/c1-17(11-18(2)13-22-7-9-24(10-8-22)29(31)32)12-19(3)14-23-15-25(34-16-23)27-20(4)26(30)21(5)28(33-6)35-27/h7-14,25H,15-16H2,1-6H3/b17-11+,18-13+,19-12+,23-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZICQJAGBLBAMJ-MNOZRKQQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C(C1=O)C)OC)C2CC(=CC(=CC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)C)C)CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC(=C(C1=O)C)OC)C2C/C(=C/C(=C/C(=C/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C)/C)/C)/CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101043872 | |
| Record name | Spectinabilin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101043872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59795-94-7 | |
| Record name | Spectinabilin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059795947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spectinabilin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=260179 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Spectinabilin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101043872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is neoaureothin and where is it found?
A1: Neoaureothin, also known as spectinabilin, is a nitroaryl-substituted polyketide metabolite primarily produced by the bacterium Streptomyces orinoci [, , ]. It belongs to a family of structurally related compounds that includes aureothin and luteoreticulin, all produced by various Streptomyces species, suggesting a shared evolutionary history [].
Q2: How is neoaureothin biosynthesized?
A2: Neoaureothin biosynthesis involves an unusual non-colinear assembly line orchestrated by type I polyketide synthases (PKSs) [, ]. This process utilizes p-nitrobenzoate and malonyl-CoA as building blocks, which are incorporated into the growing polyketide chain by iterative cycles of PKS modules [, ]. Notably, the first module in the neoaureothin pathway, NorA, exhibits an iterative function, confirmed through cross-complementation experiments [].
Q3: Can the neoaureothin biosynthetic pathway be engineered for increased production or to generate novel derivatives?
A3: Yes, research has demonstrated the feasibility of manipulating the neoaureothin biosynthetic pathway. For instance, quorum sensing-based metabolic engineering has been successfully employed to enhance the precursor supply in Streptomyces coelicolor, leading to a 4-fold increase in neoaureothin production []. Furthermore, rational genetic recombination and domain exchanges have enabled the transformation of the aureothin PKS system into a luteoreticulin assembly line, showcasing the potential for generating novel polyketide derivatives [].
Q4: What is unique about the enzymatic steps involved in aureothin and neoaureothin biosynthesis?
A4: Both aureothin and neoaureothin share a unique enzymatic step crucial for their final structure. This step involves the cytochrome P450 monooxygenase AurH, which catalyzes the formation of a tetrahydrofuryl moiety within their structures []. This sequential asymmetric heterocyclization, achieved by a single enzyme both in vivo and in vitro, represents a novel mechanism in polyketide biosynthesis [].
Q5: What is the relationship between aureothin, neoaureothin and luteoreticulin in terms of their biosynthetic pathways?
A5: Aureothin, neoaureothin, and luteoreticulin, while structurally similar, are synthesized by distinct but evolutionarily related PKS systems. This interconnectedness allows for the rational design of hybrid PKS systems, as demonstrated by the successful transformation of the aureothin pathway into a luteoreticulin assembly line []. This highlights the potential for generating diverse polyketide structures through combinatorial biosynthesis.
Q6: Are there any analytical techniques specific to the study of neoaureothin?
A6: While specific analytical methods for neoaureothin characterization haven't been explicitly detailed in the provided abstracts, techniques like LC-MS are commonly employed to monitor biotransformations and identify intermediates in polyketide biosynthesis, as exemplified in studies involving aureothin []. Structural elucidation likely involves techniques such as NMR and high-resolution mass spectrometry.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




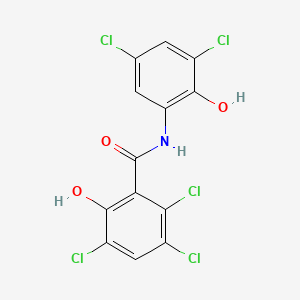

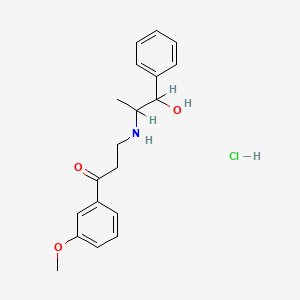



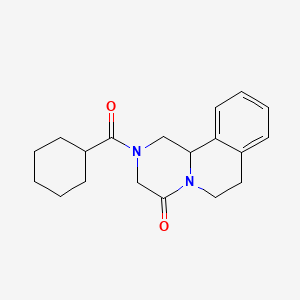
![5,5-Dimethyl-11-oxoisochromeno[4,3-g]chromene-9-carboxylic acid](/img/structure/B1678091.png)

